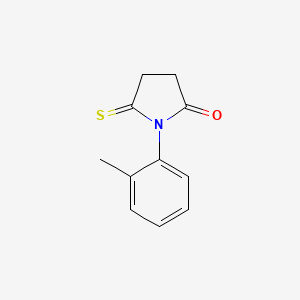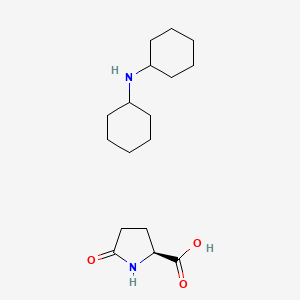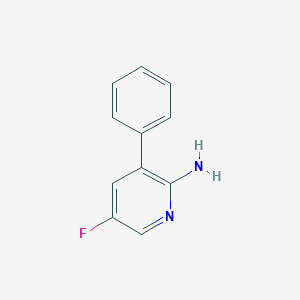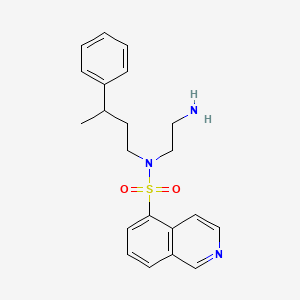![molecular formula C33H53OP B15207822 Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15207822.png)
Di-tert-butyl(2',4',6'-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is characterized by its bulky substituents, which provide steric hindrance and influence its reactivity and applications. This compound is often used as a ligand in coordination chemistry and catalysis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and an arylboronic acid.
Introduction of Isopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Methoxylation and Methylation: The methoxy and methyl groups are added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Coordination: Transition metal salts such as palladium chloride, platinum chloride, and gold chloride.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phosphines: Resulting from nucleophilic substitution.
Metal Complexes: Formed through coordination with transition metals.
Aplicaciones Científicas De Investigación
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with transition metals to form complexes that facilitate various catalytic processes. The bulky substituents provide steric protection, enhancing the stability and selectivity of the catalytic reactions. The phosphine group donates electron density to the metal center, influencing the reactivity and electronic properties of the complex.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl(2’,4’,6’-triisopropylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,6-trimethylbiphenyl)phosphine
- Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxybiphenyl)phosphine
Uniqueness
Di-tert-butyl(2’,4’,6’-triisopropyl-5-methoxy-3,4,6-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to the combination of its bulky substituents and the presence of both methoxy and methyl groups. This unique structure provides enhanced steric hindrance and electronic effects, making it particularly effective in catalytic applications where selectivity and stability are crucial.
Propiedades
Fórmula molecular |
C33H53OP |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
ditert-butyl-[4-methoxy-2,3,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53OP/c1-19(2)25-17-26(20(3)4)29(27(18-25)21(5)6)28-24(9)30(34-16)22(7)23(8)31(28)35(32(10,11)12)33(13,14)15/h17-21H,1-16H3 |
Clave InChI |
NOKKZXSZRYJILO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)


![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)


![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)




